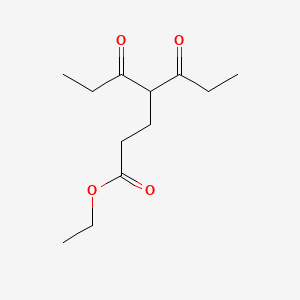
4-Methoxy-3-methylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3-methylbenzene-1-sulfonyl fluoride can be synthesized through a one-pot process involving the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This method features mild reaction conditions and uses readily available reagents, making it efficient and easy to operate .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common for benzene derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typically involves reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated benzene derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
4-Methoxy-3-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylbenzene-1-sulfonyl fluoride involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to the inhibition of enzyme activity or modification of molecular structures . This compound’s electrophilic nature makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a methoxy group.
3-Fluoro-4-methylbenzene-1-sulfonyl chloride: Contains a fluorine atom instead of a methoxy group.
Uniqueness
4-Methoxy-3-methylbenzene-1-sulfonyl fluoride is unique due to its specific functional groups, which confer distinct reactivity and stability properties. The methoxy group enhances its solubility and reactivity in certain chemical environments, making it particularly useful in specific applications .
Properties
Molecular Formula |
C8H9FO3S |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-methoxy-3-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO3S/c1-6-5-7(13(9,10)11)3-4-8(6)12-2/h3-5H,1-2H3 |
InChI Key |
VKDGFRMWRZLHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


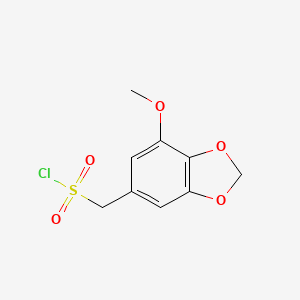
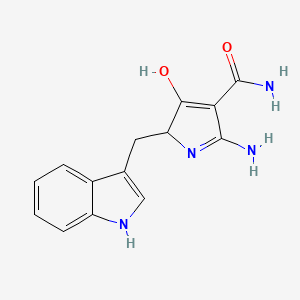

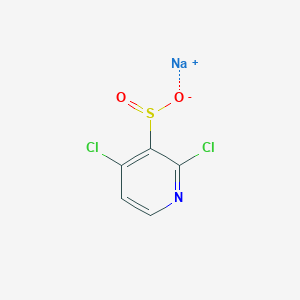
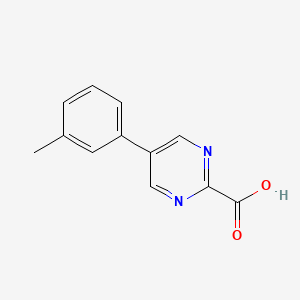
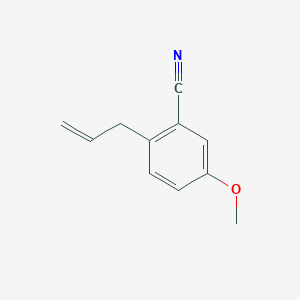
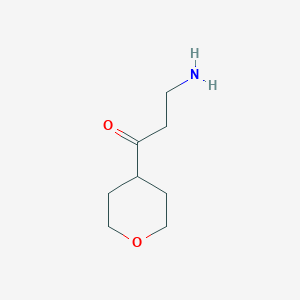
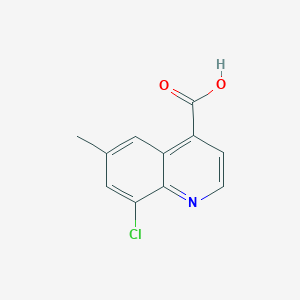
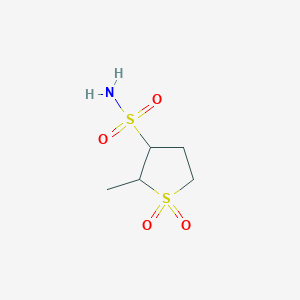
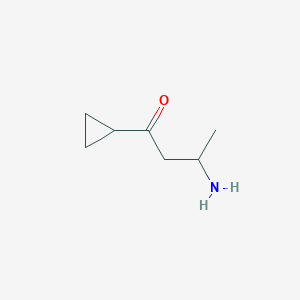

![1-{[(Piperidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B15252875.png)
![1-[3-(Aminomethyl)oxolan-3-yl]propan-1-ol](/img/structure/B15252888.png)
